4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Properties
IUPAC Name |
4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16-11-22-14-9-5-4-8-13(14)20(16)10-15-18-17(19-23-15)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPJCVFZPDPJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the formation of the oxadiazole ring followed by its attachment to the benzoxazinone core. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions . The reaction is often carried out in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents and reaction conditions is critical to minimize by-products and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide in solvents like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazolium salts, while reduction can yield the corresponding amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 3,4-dihydro-2H-benzoxazines exhibit notable anticancer properties. Specifically, compounds similar to 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-benzoxazin-3-one have been studied for their ability to inhibit the growth of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have demonstrated that benzoxazine derivatives possess antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics or antifungal treatments .
Materials Science Applications
UV Protection in Textiles
One of the prominent applications of this compound is in improving the light fastness of textile materials. It has been found effective in protecting fabrics against UV degradation by incorporating it into polymer matrices. This application is particularly valuable in enhancing the durability and longevity of textiles exposed to sunlight .
Polymer Stabilization
In addition to textiles, the compound is utilized in stabilizing polymers against UV radiation. The incorporation of benzoxazine derivatives into plastics and coatings enhances their resistance to photodegradation, thereby extending their service life in outdoor applications .
Agricultural Chemistry Applications
Pesticide Development
The structural features of 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-benzoxazin-3-one suggest potential use in developing novel pesticides. Research has indicated that oxadiazole derivatives can exhibit herbicidal properties, which can be harnessed for agricultural purposes .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in a reputable journal explored the anticancer efficacy of a series of benzoxazine derivatives. The results demonstrated that modifications at the oxadiazole moiety significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural optimization for improving bioactivity .
Mechanism of Action
The mechanism of action of 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . The compound binds to key proteins in this pathway, preventing their activation and subsequent transcription of pro-inflammatory genes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ in substituents on the oxadiazole ring, benzoxazinone core, or linker groups. Key examples include:
Physicochemical Properties
Biological Activity
The compound 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one represents a significant class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It contains a benzoxazine moiety and an oxadiazole unit, which are integral to its biological activity. The structural configuration allows for interactions with various biological targets.
Anticancer Activity
Numerous studies have indicated that derivatives of oxadiazoles exhibit potent anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole unit have been reported to inhibit cancer cell proliferation across various types of cancer. A study demonstrated that derivatives showed IC50 values ranging from 0.67 µM to 1.18 µM against several cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 | 1.18 |
| Compound B | MCF7 | 0.80 |
| Compound C | PC-3 | 0.67 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Research indicates that derivatives containing the oxadiazole ring exhibit significant inhibition against both gram-positive and gram-negative bacteria. For example, compounds derived from 1,2,4-oxadiazoles demonstrated strong activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 |
| Compound E | Escherichia coli | 12 |
Anti-inflammatory Activity
Oxadiazole derivatives have been noted for their anti-inflammatory properties as well. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
The mechanisms underlying the biological activities of the compound are multifaceted:
- Anticancer Mechanism: The ability to induce apoptosis in cancer cells has been attributed to the inhibition of specific kinases and enzymes involved in cell survival pathways.
- Antimicrobial Mechanism: The disruption of bacterial cell wall synthesis and interference with metabolic pathways are key factors in the antimicrobial action observed.
Case Studies
- Study on Anticancer Efficacy: A recent study synthesized several oxadiazole derivatives and evaluated their anticancer efficacy using the NCI-60 cell line panel. Among them, one compound exhibited superior activity against melanoma and colon cancer cell lines with a growth inhibition percentage exceeding 90% .
- Antimicrobial Testing: Another investigation focused on the antimicrobial properties of synthesized oxadiazole derivatives revealed that compounds showed more significant activity against gram-positive bacteria compared to gram-negative strains, suggesting structural modifications could enhance efficacy .
Q & A
Basic: What are the standard synthetic routes for 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one?
The synthesis typically involves multi-step reactions starting from a benzoxazinone core. A common approach includes:
- Step 1 : Acylation or alkylation of the benzoxazinone scaffold to introduce reactive sites. For example, the acylation of benzodiazepine derivatives under basic conditions (e.g., using 2,4-dichlorobenzoyl chloride) can be adapted .
- Step 2 : Cyclocondensation to form the 1,2,4-oxadiazole ring. This may involve reacting an amidoxime intermediate with a phenyl-substituted carbonyl compound under microwave irradiation or thermal conditions .
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization using NMR and HRMS.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm the benzoxazinone and oxadiazole moieties. Aromatic protons (δ 7.2–8.1 ppm) and oxadiazole-linked methylene groups (δ 4.5–5.0 ppm) are diagnostic .
- FT-IR : Peaks near 1650 cm (C=N stretch of oxadiazole) and 1250 cm (C-O-C of benzoxazinone) .
- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion peaks and fragmentation patterns .
Advanced: How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data?
Discrepancies in bond lengths or electronic properties (e.g., HOMO-LUMO gaps) often arise due to approximations in computational models. To address this:
- DFT Optimization : Use B3LYP/6-311++G(d,p) to refine geometry and compare with X-ray crystallography data (if available) .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions in experimental UV-Vis or fluorescence spectra .
- Vibrational Analysis : Compare calculated IR frequencies with experimental data, scaling factors (e.g., 0.961) to correct systematic errors .
Advanced: What experimental design strategies are optimal for studying its biological activity (e.g., enzyme inhibition)?
- Split-Plot Design : Use randomized blocks with replicates (e.g., 4 replicates per treatment) to account for variability in biological assays .
- Dose-Response Analysis : Test 5–7 concentrations (e.g., 1 nM–100 µM) to calculate IC values. Include positive controls (e.g., known inhibitors) and vehicle controls .
- Kinetic Studies : Monitor time-dependent inhibition using fluorogenic substrates and stopped-flow techniques to distinguish competitive vs. non-competitive mechanisms .
Advanced: How to optimize reaction yields for large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves oxadiazole ring formation yields by 15–20% .
- Catalyst Screening : Test Pd/C or CuI for coupling reactions; optimize equivalents (e.g., 0.1–1.0 eq.) to minimize side products .
- Workup Protocols : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization (ethanol/water) to achieve >95% purity .
Basic: What are the stability considerations for this compound under different storage conditions?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring.
- Hygroscopicity : Desiccate samples (silica gel) to avoid hydrolysis of the benzoxazinone lactam .
- pH Stability : Test stability in buffers (pH 3–9); degradation is accelerated in alkaline conditions (pH > 8) .
Advanced: How to design ecological impact studies for this compound?
- Fate Analysis : Use OECD 308 guidelines to assess biodegradation in water-sediment systems over 28 days. Monitor via LC-MS/MS .
- Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (48-hour EC) and algal growth inhibition assays (OECD 201) .
- Bioaccumulation : Measure log (octanol-water partition coefficient) to predict environmental persistence. A log > 3 indicates high bioaccumulation risk .
Advanced: What strategies address discrepancies in biological activity across cell lines?
- Cell Permeability : Measure intracellular concentrations via LC-MS to rule out uptake variability.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation .
- Receptor Profiling : Use CRISPR knockouts or siRNA silencing to identify off-target interactions (e.g., GPCRs or kinases) .
Basic: How to validate purity and identity for publication-ready data?
- HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/water) with UV detection at 254 nm. Purity ≥ 95% is acceptable for most journals .
- Elemental Analysis : Match calculated vs. observed C, H, N values (tolerance ±0.4%) .
- Single-Crystal XRD : Resolve crystal structure to confirm stereochemistry and molecular packing .
Advanced: What computational tools predict metabolic pathways for this compound?
- Software : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism simulations. Key transformations include oxadiazole hydroxylation and benzoxazinone glucuronidation .
- Docking Studies : AutoDock Vina to model interactions with CYP3A4 or UGT1A1 enzymes, prioritizing metabolites for synthesis and testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
